molecular formula C10H13NO3 B174997 (R)-2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 106910-77-4

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B174997
CAS No.: 106910-77-4
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-SECBINFHSA-N
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Description

(R)-2-(Benzylamino)-3-hydroxypropanoic acid is characterized as a serine derivative for investigative applications . A closely related structural analog, (2R)-3-{[(benzylamino)carbonyl]amino}-2-hydroxypropanoic acid, has been identified in scientific databases as a compound with a recorded biological target, specifically the chymotrypsin-like elastase family member 1 (CELA1) in humans . This suggests potential research utility for the compound and its analogs in the context of serine protease mechanisms and related biochemical pathways. The compound's structure, featuring a benzylamino group attached to a hydroxypropanoic acid scaffold, makes it a candidate for use in synthetic chemistry and medicinal chemistry research, particularly in the development and study of novel amino acid derivatives and peptidomimetics. Researchers can employ this chiral building block in the exploration of new pharmaceutical agents and biochemical tools. It is strictly for laboratory research purposes.

Properties

IUPAC Name

(2R)-2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543337
Record name N-Benzyl-D-serine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-77-4
Record name N-(Phenylmethyl)-D-serine
Source CAS Common Chemistry
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Record name N-Benzyl-D-serine
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Record name D-Serine, N-(phenylmethyl)
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Preparation Methods

Synthesis of (R)-2-(Dibenzylamino)-3-Hydroxypropanoic Acid

The hydrogenolysis route begins with the preparation of (R)-2-(dibenzylamino)-3-hydroxypropanoic acid, typically synthesized via Schotten-Baumann acylation of L-serine derivatives. In a representative protocol, L-serine is treated with benzyl chloroformate in a biphasic water/dichloromethane system under alkaline conditions (pH 10–12) to install the dibenzylamino group. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during benzylation prevents racemization.

  • Solvent system : Dichloromethane enhances solubility of intermediates while aqueous NaOH neutralizes HCl byproducts.

Post-reaction, the crude product is purified via acid-base extraction , yielding the dibenzylamino intermediate in 85–92% isolated yield.

Selective Hydrogenolysis to (R)-2-(Benzylamino)-3-Hydroxypropanoic Acid

The dibenzylamino intermediate undergoes palladium-catalyzed hydrogenolysis to selectively remove one benzyl group. Optimized conditions from patent US9133101B2 specify:

  • Catalyst : 5% Pd/C (50% water-wet) at 5–10 wt% loading.

  • Solvent : Isopropanol/acetic acid (20:1 v/v) to stabilize the amine product.

  • Conditions : 40–45°C under 40–98 psi H₂ for 6–8 hours.

This method achieves 97–99% conversion with <2% over-hydrogenolysis to the primary amine. The acetic acid protonates the nascent benzylamino group, disfavoring further debenzylation. Post-reaction filtration through Celite® and solvent stripping yields the title compound in 88–94% purity, which is further upgraded to >99% via recrystallization from ethyl acetate/heptane.

Stereoinvertive Nucleophilic Substitution of α-Bromo-Hydroxy Acids

Preparation of (S)-2-Bromo-3-Hydroxypropanoic Acid

This route starts with (S)-2-bromo-3-hydroxypropanoic acid, synthesized via Hell–Volhard–Zelinskii bromination of L-malic acid. Key modifications from Organic Synthesis procedures include:

  • Catalyst : Red phosphorus (0.5 eq) to minimize side reactions.

  • Brominating agent : Br₂ added dropwise at −10°C to prevent diastereomerization.

  • Workup : Quenching with NaHSO₃ followed by extraction with MTBE yields 78–85% enantiomerically pure (S)-bromo acid.

SN2 Substitution with Benzylamine

The bromide undergoes stereoinvertive substitution with benzylamine under conditions adapted from US8957252B2:

Mechanistically, the carbonate base deprotonates benzylamine, enhancing nucleophilicity for an SN2 attack at the α-carbon, inverting configuration to (R). Post-reaction neutralization with HCl and extraction into ethyl acetate provides the crude product, which is purified via ion-exchange chromatography (Dowex 50WX8, H⁺ form) to yield 70–75% (R)-isomer.

Limitations :

  • Competing elimination forms acrylic acid byproducts (5–8%).

  • Requires chiral HPLC to resolve residual (S)-enantiomer (3–5% ee).

Comparative Analysis of Synthetic Methods

ParameterHydrogenolysis RouteSubstitution Route
Starting Material L-Serine derivativeL-Malic acid
Steps 3 (protection, H₂, workup)2 (bromination, substitution)
Yield 88–94%70–75%
ee >98%92–95%
Scale Feasibility Multi-kilogram<100 g
Key Advantage High purity, no racemizationLower catalyst cost

Hydrogenolysis excels in large-scale GMP production due to minimal purification needs, while the substitution method suits lab-scale synthesis where palladium costs are prohibitive.

Alternative Methodologies

Asymmetric Catalytic Hydrogenation

Chiral Ru-catalysts (e.g., Noyori-type) enable asymmetric hydrogenation of α-keto-β-hydroxy acids to β-hydroxy-α-amino acids. For example, hydrogenating 2-benzylimino-3-hydroxypropanoic acid with [(S)-Binap-RuCl₂] achieves 85% ee, though this remains unexplored for the target compound.

Challenges in Process Optimization

Byproduct Formation in Hydrogenolysis

Over-reduction to 3-hydroxypropanoic acid occurs if:

  • Pd/C activity exceeds 10% loading.

  • H₂ pressure >100 psi promotes desaturation.
    Mitigation involves in situ FTIR monitoring of benzyl C-O bond cleavage (ν = 1100 cm⁻¹).

Epimerization During Substitution

The substitution route’s 5–8% (S)-contamination arises from:

  • Solvent polarity : DMF stabilizes carbocation intermediates, enabling SN1 pathways.

  • Temperature : Reducing reaction temperature to 30°C decreases racemization to 2% .

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of (R)-2-(Benzylamino)-3-hydroxypropanoic acid is in the development of anticonvulsant drugs. This compound has been studied for its efficacy in treating partial-onset seizures and other forms of epilepsy. Notably, it is a precursor to lacosamide, a clinically approved anticonvulsant that acts as an NMDA glycine-site antagonist and enhances sodium channel inactivation .

Case Study: Lacosamide

  • Mechanism of Action : Lacosamide selectively enhances sodium channel inactivation and modulates collapsin response mediator protein-2, which contributes to its anticonvulsant properties .
  • Clinical Trials : Lacosamide has undergone extensive clinical trials for epilepsy and has shown promise in treating conditions such as migraine, diabetic neuropathy, fibromyalgia, and osteoarthritis .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound derivatives has revealed that modifications at specific sites can significantly influence anticonvulsant activity. Studies have demonstrated that small non-polar substituents at the 3-oxy site enhance seizure protection while larger groups reduce efficacy .

Key Findings :

  • Substituent Effects : The introduction of non-bulky hydrophobic groups at the 3-oxy position retains anticonvulsant activity in rodent models .
  • Comparative Efficacy : Certain derivatives have shown improved efficacy compared to traditional anticonvulsants like phenobarbital and phenytoin .

Synthesis and Purification Processes

The synthesis of this compound involves several steps, including acylation and amination reactions. Various methods have been developed to enhance the yield and purity of this compound.

Synthesis Steps :

  • Acylation : Reacting (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride to form (R)-2-acetamido-3-hydroxypropanoic acid.
  • Amination : Further reaction with benzylamine in the presence of suitable bases yields the final product .

Purification Techniques :

  • Methods such as crystallization and chromatography are employed to achieve high purity levels necessary for pharmacological studies .

Pharmacological Insights

Recent studies have highlighted the pharmacological potential of various derivatives of this compound beyond anticonvulsant activity. These compounds have been evaluated for their effects on sodium channels and their potential use in treating other neurological disorders.

Pharmacological Activities :

  • Compounds derived from this compound exhibit significant sodium channel modulation, which is crucial for managing hyperexcitability in neurological conditions .
  • Some derivatives show promise in enhancing the protective indices compared to established antiseizure medications, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of ®-2-(Benzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity, allowing it to modulate biochemical pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional groups, stereochemistry, and biological relevance. Key differences include substituent effects on solubility, metabolic stability, and binding affinity.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Properties/Applications
(R)-2-(Benzylamino)-3-hydroxypropanoic acid 106910-77-4 C₁₀H₁₃NO₃ Benzylamino, hydroxy, carboxylic acid Chiral drug intermediate; enzyme inhibition
(R)-2-Benzyl-3-hydroxypropanoic acid 123802-80-2 C₁₀H₁₂O₃ Benzyl, hydroxy, carboxylic acid Pharmaceutical applications (chiral synthon)
3-Amino-2-hydroxy-3-phenylpropanoic acid 6049-55-4 C₉H₁₁NO₃ Amino, hydroxy, phenyl, carboxylic acid Potential antibiotic precursor
(R)-3-((tert-Boc)amino)-2-phenylpropanoic acid - C₁₄H₁₉NO₄ tert-Boc-protected amino, phenyl Peptide synthesis (improved stability)
(R)-2-(Ethylamino)-3-hydroxypropanoic acid 915405-02-6 C₅H₁₁NO₃ Ethylamino, hydroxy, carboxylic acid Lower lipophilicity; metabolic studies

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
This compound 195.21 Moderate 180–185 (decomposes)
(R)-2-Benzyl-3-hydroxypropanoic acid 180.20 Low 120–125
3-Amino-2-hydroxy-3-phenylpropanoic acid 181.19 High 210–215
(R)-3-((tert-Boc)amino)-2-phenylpropanoic acid 281.31 Low 145–150

Key Research Findings

Stereochemical Impact: The (R)-configuration of this compound enhances its binding to L-type amino acid transporters (LNAAT), unlike its (S)-enantiomer, which shows reduced affinity .

Biological Activity: Derivatives with benzylamino groups exhibit higher antimicrobial activity compared to ethylamino analogs, attributed to increased hydrophobicity and membrane penetration .

Synthetic Utility: The tert-butoxycarbonyl (Boc) analog (CAS 123802-80-2) is preferred in solid-phase peptide synthesis due to its resistance to acidic conditions, whereas the benzylamino variant requires milder deprotection .

Metabolic Stability : Fluorinated analogs (e.g., 2,5-difluorophenyl derivatives) demonstrate prolonged half-lives in vivo due to reduced cytochrome P450 metabolism .

Biological Activity

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as a serine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. Below is a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.215 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point405.6 ± 40.0 °C
Flash Point199.1 ± 27.3 °C
LogP1.10

This compound exhibits biological activities primarily through its influence on neurotransmitter systems and metabolic pathways. It has been studied for its potential effects on:

  • Neurotransmission : As a serine derivative, it may modulate neurotransmitter release and receptor activity, impacting neurological functions.
  • Muscle Performance : The compound is recognized for its ergogenic properties, potentially enhancing physical performance by influencing anabolic hormone secretion and energy supply during exercise .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can enhance physical performance and recovery during exercise. They are believed to:

  • Improve mental performance under stress.
  • Prevent exercise-induced muscle damage .

Neuroprotective Potential

Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by modulating excitatory neurotransmission and reducing excitotoxicity .

Case Studies

  • Physical Performance Enhancement : A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives could significantly improve physical performance metrics in athletes, suggesting that this compound could be a valuable ergogenic aid .
  • Neurological Applications : Research on serine derivatives has shown promise in neuroprotection, with implications for conditions like Alzheimer's disease. The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation into cognitive enhancement therapies .

Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

  • In Vitro Studies : In vitro assays indicate that this compound can enhance the secretion of anabolic hormones, contributing to improved muscle recovery and growth .
  • Pharmacological Potential : The compound's structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents against neurological disorders .

Q & A

Q. What are the optimal synthetic routes for (R)-2-(Benzylamino)-3-hydroxypropanoic acid to achieve high enantiomeric purity?

  • Methodological Answer : Stereoselective synthesis is critical. A plausible route involves:
  • Chiral pool strategy : Starting from L-serine or D-glyceric acid derivatives, introduce the benzylamino group via reductive amination or nucleophilic substitution. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups can prevent side reactions .
  • Asymmetric catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) to control stereochemistry during the formation of the α-hydroxy acid backbone .
  • Resolution techniques : Post-synthesis, employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate the (R)-enantiomer .
  • Example : Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (CAS 7309-54-8) is synthesized via similar methods, emphasizing ester intermediates and deprotection .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and stereochemistry. For example, coupling constants (JJ) between adjacent protons (e.g., H-2 and H-3) distinguish diastereomers .
  • Chiral HPLC : Use columns like Chiralcel OD-H with hexane:isopropanol (80:20) to assess enantiomeric excess (>98% purity target) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C10_{10}H13_{13}NO3_3 requires m/z 195.0895) .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized forms are stable for months .
  • Solvent compatibility : Avoid prolonged exposure to aqueous solutions at pH >8, where hydrolysis of the benzylamino group may occur. Use buffered solutions (pH 4–6) for biological assays .
  • Light sensitivity : Protect from UV light using amber vials, as α-hydroxy acids are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT calculations : Model transition states for key reactions (e.g., amidation, esterification) using Gaussian 15. Compare activation energies of (R)- vs. (S)-configurations to predict stereochemical outcomes .
  • Molecular docking : Study interactions with enzymes (e.g., transaminases) to design biocatalytic routes. For example, PubChem’s 3D conformer data (CID 13582194) aids in substrate-enzyme binding analysis .
  • Solvent effects : Use COSMO-RS to simulate solubility and stability in polar aprotic solvents (e.g., DMF, THF) .

Q. What strategies resolve contradictions in reported degradation pathways under varying pH conditions?

  • Methodological Answer :
  • Controlled degradation studies : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 2–12). Monitor degradation products via LC-MS. For example, acidic conditions may cleave the benzyl group, while alkaline conditions promote hydroxyl group oxidation .
  • Isotopic labeling : Use 18O^{18}O-labeled water to track hydrolysis mechanisms at the α-hydroxy acid moiety .
  • Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. How can stereochemical inversion be minimized during derivatization reactions?

  • Methodological Answer :
  • Protecting group selection : Use bulky groups (e.g., trityl for the hydroxyl, Fmoc for the amine) to sterically hinder racemization .
  • Low-temperature reactions : Conduct acylations or alkylations at -20°C to reduce kinetic energy and epimerization .
  • Monitoring : Track enantiomeric purity in real-time using inline CD spectroscopy during continuous-flow synthesis .

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